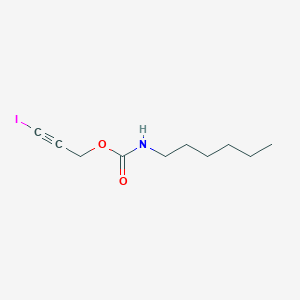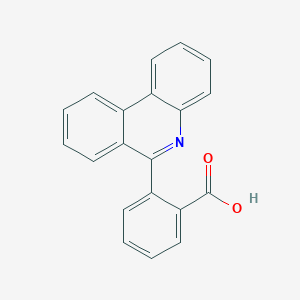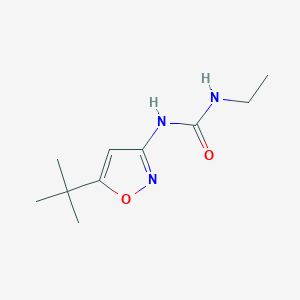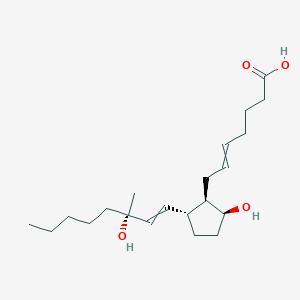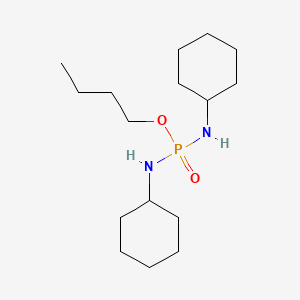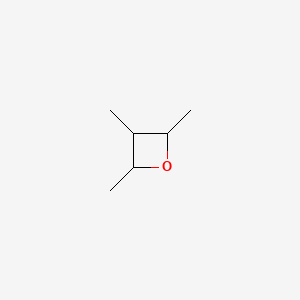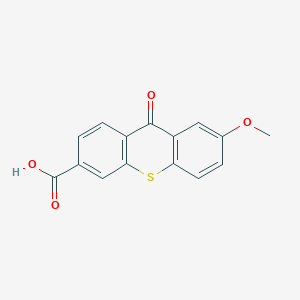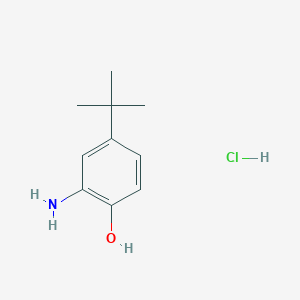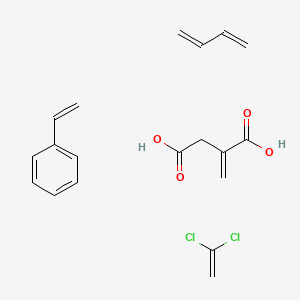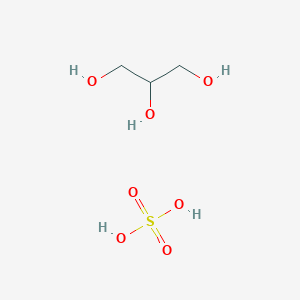
4-Benzyl-2-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-tert-butylphenol is an organic compound with a unique structure that combines a benzyl group and a tert-butyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzyl-2-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, zeolite catalysts treated with sodium hydroxide have been shown to selectively produce 4-tert-butylphenol, which can then be further reacted with benzyl chloride to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the production of stabilizers for plastics, rubber, and polymers.
Mecanismo De Acción
The mechanism by which 4-Benzyl-2-tert-butylphenol exerts its effects involves several molecular targets and pathways:
Antifungal Activity: Disrupts the cell wall and membrane integrity of fungal cells, leading to cell death.
Antioxidant Activity: Neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.
Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cellular redox homeostasis and triggering cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzyl group, making it less complex.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
4-Benzyl-2-tert-butylphenol is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propiedades
Número CAS |
54976-35-1 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-benzyl-2-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
Clave InChI |
SQEDIXZDIZJDNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
